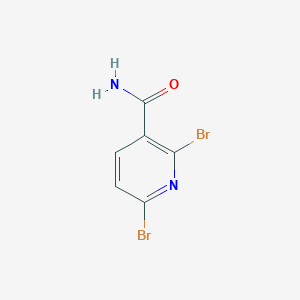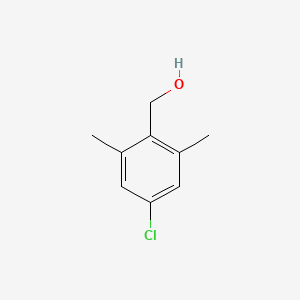
(4-Chloro-2,6-dimethylphenyl)methanol
説明
“(4-Chloro-2,6-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “(4-Chloro-2,6-dimethylphenyl)methanol” is 1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups, a chlorine atom, and a methanol group attached.
科学的研究の応用
Catalytic Synthesis
- Synthesis of Dimethylphenol : Research has shown effective methods for synthesizing 2,6-dimethylphenol, an important chemical in various applications, from methanol and cyclohexanol using magnesium oxide-supported chromium catalysts. This process is significant in the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang et al., 1995).
Polymer Synthesis
- Creation of Functional Polymers : A novel method for the preparation of α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) oligomers is presented. This method involves oxidative copolymerization and is valuable for creating new classes of polymers with high thermal reactivity (Nava & Percec, 1986).
Environmental Applications
- Airborne Chlorine Monitoring : A study developed a new solid sorbent suitable for personal monitoring of exposure to chlorine. This sorbent, which involves the reaction of chlorine with 2,6-dimethylphenol, indicates potential applications in environmental safety and monitoring (Rando & Poovey, 1993).
Catalytic Research
- Catalyst Development for Synthesis Processes : Research has been done on developing catalyst systems using aromatic amine ligands and copper(I) chloride for polymerizing 2,6-dimethylphenol. This study is crucial in understanding and improving the efficiency of catalyst systems in polymer synthesis (Kim et al., 2018).
Analytical Chemistry
- Optimization of Analytical Systems : A study focusing on optimizing the multivariate signal in a continuous flow system with electrochemical detection for analyzing phenolic compounds, including 2,4-dimethylphenol, highlights the relevance of (4-Chloro-2,6-dimethylphenyl)methanol in analytical chemistry (Rueda et al., 2003).
特性
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-dimethylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

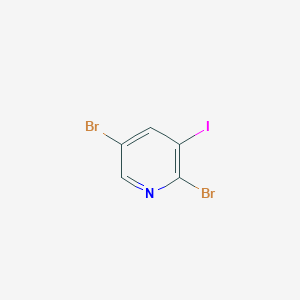
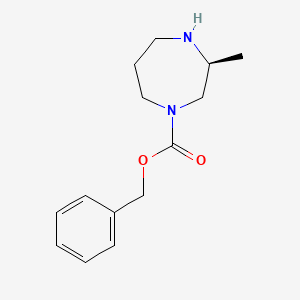
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
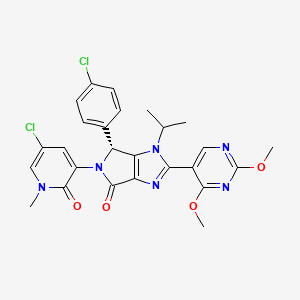
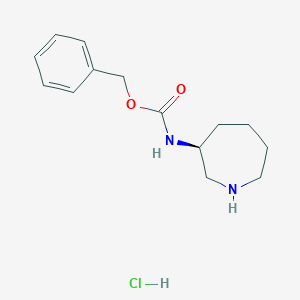
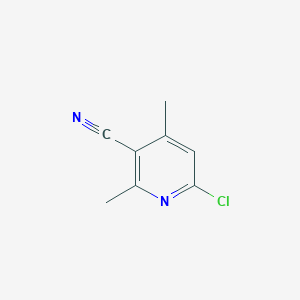
![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)
![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)
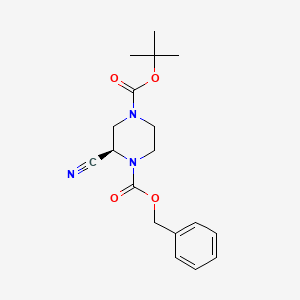

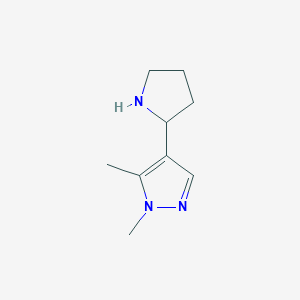
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
